![molecular formula C13H24N2O2 B1480032 3-(Ethoxymethyl)-4-methyl-1-prolylpyrrolidine CAS No. 2097948-81-5](/img/structure/B1480032.png)
3-(Ethoxymethyl)-4-methyl-1-prolylpyrrolidine
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and what products are formed during these reactions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Human Urinary Carcinogen Metabolites :
- The paper by Hecht (2002) discusses human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer, focusing on methods and their utility in distinguishing exposed vs. non-exposed individuals, particularly in the context of environmental tobacco smoke.
DNA Methyltransferase Inhibitors :
- The work by Goffin and Eisenhauer (2002) reviews DNA methyltransferase inhibitors, detailing their role in modifying DNA methylation patterns in cancer, with a focus on the clinical testing of specific inhibitors and the potential need for combination therapies in their clinical application.
Biodegradation and Fate of Ethyl tert-butyl ether (ETBE) :
- The review by Thornton et al. (2020) summarizes the current knowledge on the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater, discussing the involvement of specific microorganisms, metabolic pathways, and the impact of co-contaminants.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-9-11-8-15(7-10(11)2)13(16)12-5-4-6-14-12/h10-12,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMEBPNDALASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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